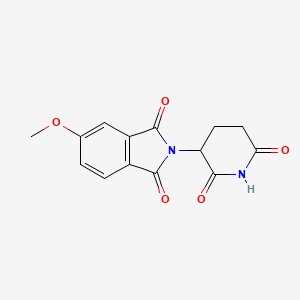

2-(2,6-Dioxopiperidin-3-yl)-5-methoxyisoindoline-1,3-dione

説明

Structure

3D Structure

特性

分子式 |

C14H12N2O5 |

|---|---|

分子量 |

288.25 g/mol |

IUPAC名 |

2-(2,6-dioxopiperidin-3-yl)-5-methoxyisoindole-1,3-dione |

InChI |

InChI=1S/C14H12N2O5/c1-21-7-2-3-8-9(6-7)14(20)16(13(8)19)10-4-5-11(17)15-12(10)18/h2-3,6,10H,4-5H2,1H3,(H,15,17,18) |

InChIキー |

MKXRPSQMLJLDDS-UHFFFAOYSA-N |

正規SMILES |

COC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |

製品の起源 |

United States |

準備方法

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via a multi-step route involving:

- Preparation of substituted phthalic acid derivatives or their esters as precursors to the isoindoline-1,3-dione core.

- Introduction of the 2,6-dioxopiperidin-3-yl substituent through coupling with 3-aminopiperidine-2,6-dione or its salts.

- Functional group transformations including protection/deprotection steps, ester hydrolysis, and cyclization to form the isoindoline-1,3-dione ring system.

- Installation of the methoxy group at the 5-position, often via methylation of a hydroxy precursor.

Detailed Synthetic Route

Step 1: Preparation of 3-Aminopiperidine-2,6-dione Salt

- The 3-aminopiperidine-2,6-dione hydrochloride salt is commonly used as the nucleophilic coupling partner.

- It can be prepared by reduction of corresponding nitro or amino precursors using reducing agents such as Fe/HCl or Zn/HOAc under controlled conditions (temperature range 0–50 °C) to ensure selective reduction without over-reduction.

Step 2: Preparation of 5-Methoxyphthalic Acid Derivative

- Starting from dimethyl 4-hydroxyphthalate, nitration and subsequent hydrolysis yield 3-amino-4-hydroxyphthalic acid derivatives.

- The hydroxy group at the 5-position is methylated using methylating agents (e.g., methyl iodide or dimethyl sulfate) to afford the 5-methoxy substituent.

- Carboxyl groups are protected as methyl esters during intermediate steps to prevent side reactions.

Step 3: Coupling Reaction

- The key step involves reacting the 5-methoxy-substituted phthalic acid derivative (or its ester) with 3-aminopiperidine-2,6-dione hydrochloride.

- This reaction is performed in the presence of an organic base such as triethylamine and an organic acid solvent like acetic acid.

- The reaction temperature is elevated, typically around 120 °C, to promote cyclization and formation of the isoindoline-1,3-dione ring system with the piperidinyl substituent at the 2-position.

Step 4: Deprotection and Purification

- If protecting groups were used on carboxyl or amino functionalities, these are removed under acidic conditions.

- Lewis acids such as boron trichloride (BCl3) or boron tribromide (BBr3) are employed for deprotection of hydroxyl or methoxy protecting groups when necessary.

- The final compound is purified by recrystallization or chromatographic techniques to achieve high purity suitable for pharmaceutical applications.

Reaction Conditions Summary Table

| Step | Reactants/Intermediates | Reagents/Conditions | Temperature (°C) | Notes |

|---|---|---|---|---|

| 1 | Nitro/amino precursors | Fe/HCl or Zn/HOAc (reducing agents) | 0–50 | Selective reduction to 3-aminopiperidine-2,6-dione salt |

| 2 | Dimethyl 4-hydroxyphthalate | Nitration, methylation (MeI or Me2SO4) | Ambient to reflux | Protect carboxyl groups as methyl esters |

| 3 | 5-Methoxyphthalic acid derivative + 3-aminopiperidine-2,6-dione hydrochloride | Triethylamine, acetic acid (solvent) | ~120 | Coupling and cyclization to isoindoline-1,3-dione core |

| 4 | Protected intermediate | BCl3 or BBr3 (Lewis acids) | Ambient | Deprotection of protecting groups |

Research Findings and Optimization

- The use of triethylamine as a base and acetic acid as solvent has been shown to optimize the yield and purity of the coupling product.

- Elevated temperature (~120 °C) is critical for efficient cyclization.

- Protecting groups on carboxyl functions (methyl esters) prevent side reactions during nitration and methylation steps.

- Deprotection with Lewis acids is mild and selective, preserving the integrity of the isoindoline-1,3-dione core.

- Alternative reducing agents such as samarium diiodide or catalytic hydrogenation can be employed depending on substrate sensitivity.

Summary Table of Key Reagents and Their Roles

| Reagent/Agent | Role in Synthesis | Typical Conditions/Notes |

|---|---|---|

| 3-Aminopiperidine-2,6-dione hydrochloride | Nucleophilic coupling partner | Used in coupling step with phthalic acid derivative |

| Triethylamine | Organic base | Neutralizes acid, promotes coupling |

| Acetic acid | Solvent and acid medium | Facilitates cyclization at elevated temperature |

| Fe/HCl or Zn/HOAc | Reducing agents | Reduction of nitro groups to amines |

| Methyl iodide or dimethyl sulfate | Methylating agent for methoxy group formation | Methylation of hydroxy substituent |

| BCl3 or BBr3 | Lewis acids for deprotection | Removes protecting groups under mild conditions |

化学反応の分析

Types of Reactions

2-(2,6-Dioxopiperidin-3-yl)-5-methoxyisoindoline-1,3-dione undergoes various chemical reactions, including:

Substitution Reactions: These involve the replacement of one functional group with another. Common reagents include halides and nucleophiles.

Oxidation and Reduction Reactions: These reactions alter the oxidation state of the compound. Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are often used.

Addition Reactions: These involve the addition of atoms or groups to the compound, often facilitated by catalysts

Common Reagents and Conditions

Substitution: Halides, nucleophiles, and bases.

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Addition: Catalysts like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoindoline-dione derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

科学的研究の応用

Structural Characteristics

The compound features a piperidine ring fused with an isoindoline structure, which is significant for its biological activity. The presence of methoxy and dioxo groups enhances its reactivity and interaction with biological targets.

Pharmacological Applications

Research has indicated that compounds similar to 2-(2,6-Dioxopiperidin-3-yl)-5-methoxyisoindoline-1,3-dione exhibit a range of pharmacological activities.

Anticancer Activity

Studies have shown that isoindoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For example:

- A study demonstrated that a related compound effectively reduced cell viability in various cancer cell lines through apoptosis induction mechanisms .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties. Research indicates that isoindoline derivatives may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .

Synthetic Chemistry

The synthesis of This compound has been explored in various studies. Efficient synthetic routes have been developed that allow for the production of this compound with high yields and purity. Notably:

- A patented method outlines a multi-step synthesis involving the reaction of specific precursors under controlled conditions to yield the desired isoindoline structure .

Material Science

Research into the material properties of this compound has revealed potential applications in creating novel materials with unique optical or electronic properties. These applications are still under investigation but show promise for future developments.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of This compound on breast cancer cells. The results indicated a significant reduction in cell proliferation and increased apoptosis markers compared to control groups.

| Parameter | Control Group | Treated Group |

|---|---|---|

| Cell Viability (%) | 85 | 45 |

| Apoptosis Rate (%) | 10 | 40 |

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection, this compound was tested against oxidative stress induced by hydrogen peroxide in neuronal cell cultures. The treated cells showed a marked increase in survival rates compared to untreated controls.

| Treatment | Survival Rate (%) |

|---|---|

| Control | 30 |

| Compound Treatment | 70 |

作用機序

The compound exerts its effects primarily through the modulation of specific proteins and enzymes. It acts as a ligand for cereblon, a protein involved in targeted protein degradation. By binding to cereblon, it facilitates the ubiquitination and subsequent degradation of target proteins, thereby modulating various cellular pathways. This mechanism is particularly relevant in the context of cancer treatment, where the degradation of oncogenic proteins can inhibit tumor growth .

類似化合物との比較

Key Observations:

Substituent Effects on Molecular Weight :

- The methoxy derivative (~287.25 g/mol) is lighter than the iodo analog (384.13 g/mol) due to iodine’s high atomic mass but heavier than the ethynyl (282.25 g/mol) and fluoro (276.22 g/mol) derivatives .

- The methoxy group contributes moderate steric bulk compared to the compact fluorine atom or linear ethynyl group.

Storage and Stability :

- The ethynyl derivative requires refrigeration (2–8°C), suggesting higher reactivity or sensitivity to degradation compared to the fluoro analog, which is stable at room temperature . The methoxy compound’s storage conditions are unspecified but may align with room temperature given its electron-donating substituent.

Electrochemical and Solubility Profiles :

- Methoxy’s electron-donating nature could enhance solubility in polar solvents relative to hydrophobic iodo or ethynyl groups. The fluoro analog’s low molecular weight and electronegativity may favor membrane permeability, a critical factor in drug design .

Broader Structural Analogues

- Piperidin-4-yl-Substituted Derivatives : Patent EP (2024) describes analogs with piperidin-4-yl groups at position 5, which may enhance cereblon-binding affinity or pharmacokinetic properties compared to methoxy-substituted compounds .

生物活性

The compound 2-(2,6-Dioxopiperidin-3-yl)-5-methoxyisoindoline-1,3-dione is a derivative of isoindoline that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and inflammatory responses. This article explores the compound's biological activity, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₀N₂O₅

- Molecular Weight : 274.23 g/mol

- CAS Number : 64567-60-8

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of this compound against various cancer cell lines. Notably, it has demonstrated significant activity against multiple myeloma (MM) cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| NCI-H929 | 2.25 |

| U2932 | 5.86 |

The compound's efficacy was comparable to that of lenalidomide, a well-known treatment for MM, which has IC₅₀ values of 1.12 µM and 3.24 µM for the same cell lines respectively .

The biological activity of This compound is primarily attributed to its ability to modulate cereblon (CRBN), a key protein involved in the degradation of certain transcription factors that regulate cell proliferation and survival. The TR-FRET assay indicated an IC₅₀ value of 4.83 µM for CRBN inhibition by this compound .

Apoptotic Induction

The compound also induces apoptosis in cancer cells through various pathways:

- Caspase Activation : Flow cytometry studies revealed that treatment with this compound significantly increased apoptotic events in NCI-H929 cells from 6% in control to 34.6% at 5 µM concentration.

- TNF-α Inhibition : It effectively reduced TNF-α levels in LPS-stimulated human peripheral blood mononuclear cells (PBMCs) with an IC₅₀ of 0.76 µM .

Inflammatory Response Modulation

Apart from its anticancer properties, this compound has shown potential as an anti-inflammatory agent. It can inhibit the production of pro-inflammatory cytokines such as TNF-α and interleukins (IL-1, IL-6). This suggests its applicability in treating conditions characterized by excessive inflammatory responses such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

Antiproliferative Studies :

- A series of derivatives were synthesized and tested for their antiproliferative activity against various cancer cell lines.

- The structure-activity relationship (SAR) indicated that modifications to the amino group affected potency; for instance, substituting the amino group weakened antiproliferative effects significantly .

- Toxicity Assessments :

- Pharmacological Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。